![molecular formula C15H22N2O3S B5224547 ethyl N-{[2-(2-thienyl)-1-azepanyl]carbonyl}glycinate](/img/structure/B5224547.png)
ethyl N-{[2-(2-thienyl)-1-azepanyl]carbonyl}glycinate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl N-{[2-(2-thienyl)-1-azepanyl]carbonyl}glycinate, also known as AZD 0328, is a small molecule inhibitor that has gained significant attention in the field of scientific research due to its potential therapeutic applications. This compound is a member of the azepane class of molecules and has been shown to have potent anti-inflammatory properties.
作用機序
Ethyl N-{[2-(2-thienyl)-1-azepanyl]carbonyl}glycinate 0328 exerts its anti-inflammatory effects by inhibiting the activation of the NF-κB pathway, which is a key regulator of the immune response. This pathway plays a crucial role in the production of pro-inflammatory cytokines and chemokines. By inhibiting this pathway, ethyl N-{[2-(2-thienyl)-1-azepanyl]carbonyl}glycinate 0328 reduces the production of these inflammatory mediators and thus reduces inflammation.
Biochemical and Physiological Effects:
ethyl N-{[2-(2-thienyl)-1-azepanyl]carbonyl}glycinate 0328 has been shown to have potent anti-inflammatory effects in various animal models of inflammation. It has been shown to reduce the production of pro-inflammatory cytokines and chemokines and to inhibit the infiltration of immune cells into inflamed tissues. In addition, ethyl N-{[2-(2-thienyl)-1-azepanyl]carbonyl}glycinate 0328 has also been shown to induce apoptosis in cancer cells, which may be due to its ability to inhibit the NF-κB pathway.
実験室実験の利点と制限
One of the major advantages of ethyl N-{[2-(2-thienyl)-1-azepanyl]carbonyl}glycinate 0328 is its potent anti-inflammatory effects, which make it a promising candidate for the treatment of various inflammatory diseases. In addition, its ability to induce apoptosis in cancer cells makes it a potential candidate for cancer therapy. However, one of the limitations of ethyl N-{[2-(2-thienyl)-1-azepanyl]carbonyl}glycinate 0328 is its low solubility, which may limit its efficacy in vivo.
将来の方向性
There are several future directions for the research on ethyl N-{[2-(2-thienyl)-1-azepanyl]carbonyl}glycinate 0328. One potential avenue of research is to optimize the synthesis method to improve the yield and solubility of the compound. Another potential direction is to study the pharmacokinetics and pharmacodynamics of ethyl N-{[2-(2-thienyl)-1-azepanyl]carbonyl}glycinate 0328 in vivo to determine its efficacy and safety. Additionally, further research is needed to determine the potential therapeutic applications of ethyl N-{[2-(2-thienyl)-1-azepanyl]carbonyl}glycinate 0328 in other diseases beyond inflammation and cancer.
合成法
Ethyl N-{[2-(2-thienyl)-1-azepanyl]carbonyl}glycinate 0328 is synthesized using a multi-step process that involves the reaction of various reagents and solvents. The synthesis begins with the reaction of 2-thiophenecarboxylic acid with ethylene diamine to form 2-(2-thienyl)-1-azepane carboxylic acid. This intermediate is then reacted with ethyl chloroformate to form ethyl N-{[2-(2-thienyl)-1-azepanyl]carbonyl}glycinate.
科学的研究の応用
Ethyl N-{[2-(2-thienyl)-1-azepanyl]carbonyl}glycinate 0328 has been extensively studied for its therapeutic potential in various inflammatory diseases such as rheumatoid arthritis, psoriasis, and Crohn's disease. It has been shown to inhibit the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6, which play a crucial role in the pathogenesis of these diseases. In addition, ethyl N-{[2-(2-thienyl)-1-azepanyl]carbonyl}glycinate 0328 has also been studied for its potential use in cancer therapy, as it has been shown to induce apoptosis in cancer cells.
特性
IUPAC Name |
ethyl 2-[(2-thiophen-2-ylazepane-1-carbonyl)amino]acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O3S/c1-2-20-14(18)11-16-15(19)17-9-5-3-4-7-12(17)13-8-6-10-21-13/h6,8,10,12H,2-5,7,9,11H2,1H3,(H,16,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
URXJMGQVWIQFBA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CNC(=O)N1CCCCCC1C2=CC=CS2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![ethyl 1-{[(2-ethylphenyl)amino]carbonyl}-4-(2-phenylethyl)-4-piperidinecarboxylate](/img/structure/B5224470.png)
![N-[2-(1,1,2,3,3,3-hexafluoropropoxy)phenyl]-2,2-diphenylacetamide](/img/structure/B5224478.png)
methyl]phenyl}acetamide](/img/structure/B5224486.png)
![2-(3-phenylpropyl)-N-[2-(2-pyrazinyl)ethyl]-1,3-benzoxazole-5-carboxamide](/img/structure/B5224495.png)
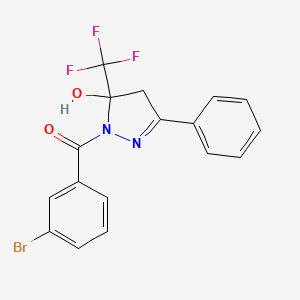
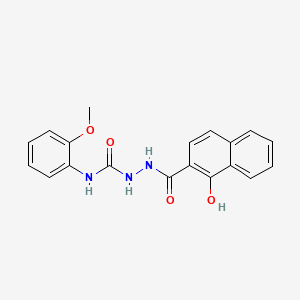
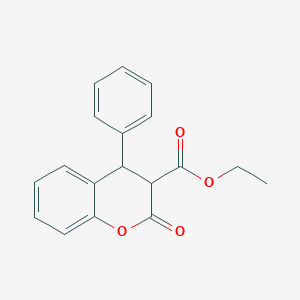
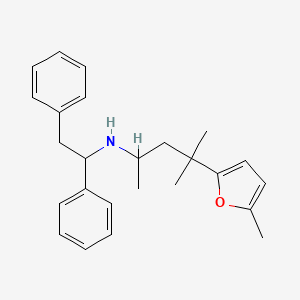
![3-methyl-4-{[(5-phenyl-1,3,4-oxadiazol-2-yl)thio]methyl}-1,2,5-oxadiazole](/img/structure/B5224540.png)
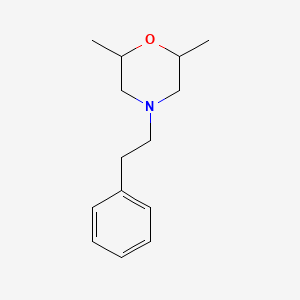
![methyl [6-bromo-2-(4-methoxyphenyl)-4-phenyl-1,4-dihydro-3(2H)-quinazolinyl]acetate](/img/structure/B5224551.png)
![2,4-dichloro-N-[3-chloro-4-(1-piperidinyl)phenyl]benzamide](/img/structure/B5224564.png)
![2-bromo-1-{2-[2-(3-methoxyphenoxy)ethoxy]ethoxy}-4-methylbenzene](/img/structure/B5224566.png)
![3-[4-(2-methoxyethyl)-1-piperazinyl]-5-(2-methylphenyl)-1,2,4-triazine](/img/structure/B5224575.png)